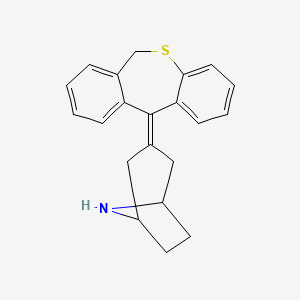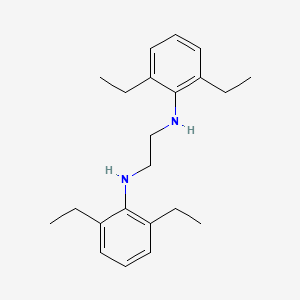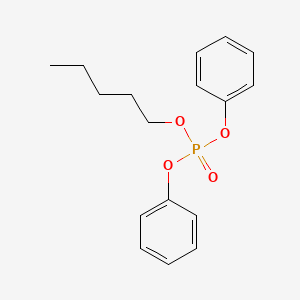
Prop-2-en-1-yl 2-phenylcyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-en-1-yl 2-phenylcyclopropane-1-carboxylate is an organic compound that features a cyclopropane ring substituted with a phenyl group and a carboxylate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing Prop-2-en-1-yl 2-phenylcyclopropane-1-carboxylate involves the reaction of 2-phenylcycloprop-2-en-1-one with phenylmagnesium bromide, followed by hydrolysis with perchloric acid . This reaction proceeds through the formation of a Grignard reagent, which then reacts with the cyclopropane ketone to form the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-en-1-yl 2-phenylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
Prop-2-en-1-yl 2-phenylcyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Prop-2-en-1-yl 2-phenylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand that binds to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylcycloprop-2-en-1-one: A precursor in the synthesis of Prop-2-en-1-yl 2-phenylcyclopropane-1-carboxylate.
Phenylmagnesium bromide: A Grignard reagent used in the synthesis process.
Uniqueness
This compound is unique due to its combination of a cyclopropane ring, phenyl group, and carboxylate ester group This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds
Propiedades
| 94727-95-4 | |
Fórmula molecular |
C13H14O2 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
prop-2-enyl 2-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H14O2/c1-2-8-15-13(14)12-9-11(12)10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2 |
Clave InChI |
KRYISMMWYYYRPR-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)C1CC1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]phosphinine](/img/structure/B14336621.png)


![[1,4,2]Diazaphospholo[4,5-a]pyridine](/img/structure/B14336641.png)



![3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane](/img/structure/B14336681.png)
